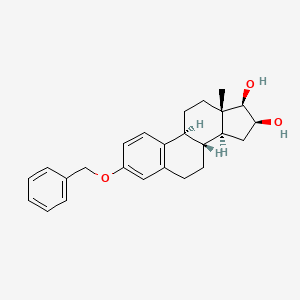

3-O-Benzyl 16-Epiestriol

Description

Significance of Estrogen Analogs in Steroid Chemistry

Estrogen analogs are synthetic compounds that are structurally similar to natural estrogens like estradiol (B170435), estrone (B1671321), and estriol (B74026). wikipedia.org These analogs are indispensable tools in steroid chemistry for several reasons. They allow researchers to investigate the specific interactions between a hormone and its receptor. wikipedia.orgnih.gov By systematically altering the structure of the estrogen molecule, scientists can identify which parts of the molecule are essential for its biological activity. core.ac.uk This knowledge is crucial for the design of new drugs that can either mimic or block the effects of natural estrogens. britannica.com Furthermore, synthetic analogs often exhibit improved properties over their natural counterparts, such as increased stability, enhanced potency, or a more desirable mode of action. nih.gov

Overview of 16-Epiestriol (B195161) within the Estrogen Family

16-Epiestriol, also known as 16β-hydroxy-17β-estradiol, is a naturally occurring, minor estrogen. wikipedia.org It is an epimer of estriol, meaning it differs only in the three-dimensional arrangement of the hydroxyl group at the 16th carbon position. wikipedia.org While it is considered a weak estrogen, 16-epiestriol has been noted for its distinct biological properties, including significant anti-inflammatory effects without the typical side effects of glucocorticoids. wikipedia.orgcaymanchem.com It is formed in the body as a metabolite of estrone. caymanchem.comglpbio.com Research has also explored its potential antibacterial activities. caymanchem.com

Rationale for 3-O-Benzyl Modification in Steroid Synthesis and Activity Studies

The introduction of a benzyl (B1604629) group at the 3-position of the steroid nucleus, creating a 3-O-benzyl ether, is a common strategy in steroid synthesis. rsc.org This modification serves primarily as a protective group for the phenolic hydroxyl group at C3. rsc.org The phenolic hydroxyl is reactive and can interfere with chemical reactions intended for other parts of the steroid molecule. By "capping" it with a benzyl group, chemists can carry out modifications at other positions, such as C16 or C17, with greater precision. rsc.orgmdpi.com The benzyl group is advantageous because it is stable under many reaction conditions but can be readily removed when desired, often through catalytic hydrogenation, to restore the original hydroxyl group. rsc.orgmdpi.com This protective strategy is crucial for the multi-step synthesis of complex steroid derivatives. core.ac.ukrsc.org Beyond its role in synthesis, the addition of a bulky group like benzyl can also influence the biological activity of the steroid by altering its binding affinity to receptors or its metabolic stability. nih.govresearchgate.net

Table 1: Chemical Properties of 3-O-Benzyl 16-Epiestriol and Related Compounds This table is interactive. You can sort and filter the data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance |

|---|---|---|---|---|

| This compound | 33116-58-4 | C25H30O3 | 378.5 | White Solid |

| 16-Epiestriol | 547-81-9 | C18H24O3 | 288.387 | |

| 3-O-Benzyl-16-O-benzoyl 16-Epiestriol | 1315629-96-9 | C32H34O4 | 482.61 | |

| 3-O-Benzyl 17-Epiestriol | 1316291-21-0 | C25H30O3 | 378.511 |

Table 2: Research Applications and Synonyms This table is interactive. You can sort and filter the data.

| Compound | Synonym(s) | Key Research Application Area |

|---|---|---|

| This compound | 3-(Benzyloxy)-estra-1,3,5(10)-triene-16β,17β-diol | Protected intermediate in steroid synthesis |

| 16-Epiestriol | 16β-Epiestriol; 16-EpiE3; 16β-Hydroxy-17β-estradiol | Anti-inflammatory studies; metabolite of estrone |

| 3-O-Benzyl-16-O-benzoyl 16-Epiestriol | Not specified | Protected estriol derivative for synthesis |

| 3-O-Benzyl 17-Epiestriol | (16α,17α)-3-(PhenylMethoxy)-estra-1,3,5(10)-triene-16,17-diol | Synthetic intermediate |

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,16S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUPBUZZJUIEDX-FLEOUKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742562 | |

| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33116-58-4 | |

| Record name | (16beta,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Mechanisms of Action in Vitro Studies

Estrogen Receptor Binding Affinity and Selectivity

The interaction of a compound with estrogen receptors (ER) is a critical determinant of its estrogenic or anti-estrogenic potential. These receptors, primarily ERα and ERβ, are ligand-activated transcription factors that regulate the expression of various genes. The binding affinity and selectivity of a ligand for these receptor subtypes can dictate its specific physiological effects.

While direct in vitro binding affinity data for 3-O-Benzyl 16-Epiestriol (B195161) is not extensively detailed in the reviewed literature, the binding characteristics of its parent compound, 16-epiestriol, and other related estrogen metabolites provide valuable context. For instance, a study on various endogenous estrogen metabolites revealed that several D-ring metabolites, such as 16α-hydroxyestradiol (estriol) and 16-ketoestrone, exhibit a preferential binding affinity for human ERβ over ERα, with differences of up to 18-fold. nih.gov Notably, 16β,17α-epiestriol also shows a preferential affinity for ERβ over ERα. wikipedia.org

The addition of a benzyl (B1604629) group at the 3-O position, as in 3-O-Benzyl 16-Epiestriol, is a significant structural modification. Research on other estradiol (B170435) derivatives has shown that substitutions can influence receptor binding. For example, a study on 16α-substituted estradiol derivatives indicated that the estrogen receptor has a moderate tolerance for bulky substituents at this position. biorxiv.org Specifically, a benzyl group at the 16α-position resulted in a relative binding affinity of 5% for the estrogen receptor compared to estradiol. biorxiv.org This suggests that the 3-O-benzyl group in this compound likely modulates the binding affinity for both ERα and ERβ compared to the parent 16-epiestriol molecule.

Table 1: Comparative Estrogen Receptor Binding Affinity of Related Estrogen Metabolites

| Compound | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) | Reference |

| Estradiol (E2) | 100 | 100 | nih.gov |

| Estrone (B1671321) (E1) | Higher than ERβ | Lower than ERα | nih.gov |

| Estriol (B74026) | Lower than ERβ | Higher than ERα | nih.gov |

| 16-ketoestrone | Lower than ERβ | Higher than ERα | nih.gov |

| 16β,17α-Epiestriol | Lower than ERβ | Higher than ERα | wikipedia.org |

This table presents a qualitative comparison based on available literature for related compounds, as direct quantitative data for this compound was not found.

The binding of a ligand to an estrogen receptor induces a conformational change in the receptor, leading to the formation of a stable ligand-receptor complex. This complex then translocates to the nucleus to regulate gene expression. biorxiv.org Molecular dynamics simulations of the related compound, 16-epiestriol, with other receptors have suggested the formation of stable complexes. nih.gov While specific studies on the dynamics of the this compound-ER complex are not available, it is anticipated that the benzyl group would influence the stability and conformation of the resulting complex, which in turn would affect its transcriptional activity.

Biological Activities Non Clinical / Preclinical in Vitro and Animal Studies

Antiproliferative and Antimetastatic Effects

Investigations into estradiol (B170435) derivatives modified at the C-3 and C-16 positions, such as 3-O-Benzyl 16-Epiestriol (B195161) analogs, have demonstrated notable anticancer activities, particularly against breast cancer cell lines.

Inhibition of Cancer Cell Line Growth

A study focusing on a series of C-3 and C-16 modified estradiol derivatives revealed significant growth-inhibitory properties. nih.gov The antiproliferative capabilities were assessed using an MTT assay against a panel of human breast cancer cell lines. nih.gov Specifically, analogs with a 3-benzyloxy group were tested, showing potent effects. nih.gov For instance, two selected compounds from this series demonstrated proapoptotic effects on the triple-negative MDA-MB-231 breast cancer cells, indicated by an increase in the subG1 phase population after 24 hours of treatment, which signifies apoptosis-related DNA fragmentation. nih.gov Cell cycle analysis confirmed that these compounds induced an accumulation of cells in the G1 phase. nih.gov

Further research into related structures, such as 16-azidomethyl substituted 3-O-benzyl estradiol analogs, supports the importance of the 3-O-benzyl group for cytotoxic activity. mdpi.com Studies have shown that, in general, 3-benzyl ethers are more potent in their cell growth-inhibitory potential compared to other substitutions at this position. mdpi.com

Table 1: Antiproliferative Activity of a 3-Benzyloxy Estradiol Analog (Compound 1) against Human Breast Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |

|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.6 |

| MCF-7 | ER-positive Breast Cancer | 8.1 |

| T-47D | ER-positive Breast Cancer | 8.8 |

| MDA-MB-361 | ER-positive Breast Cancer | 6.7 |

Data sourced from a study on 3-benzyloxy-16-hydroxymethylene-estradiol analogs. nih.gov

Impact on Cell Migration and Invasion

The antimetastatic potential of 3-benzyloxy estradiol analogs has been characterized through in vitro assays that model cancer cell motility. nih.gov Wound healing (scratch) assays and Boyden chamber assays were employed to evaluate the impact on cell migration and invasion, respectively. nih.govnih.govnih.gov

Key findings indicate that selected 3-benzyloxy estradiol derivatives significantly inhibit both the migration and invasion of highly aggressive MDA-MB-231 triple-negative breast cancer cells. nih.gov Notably, these effects were observed at concentrations that were not high enough to cause general cell death (sub-antiproliferative concentrations), suggesting a specific action on metastatic processes. nih.gov

The mechanism behind this antimetastatic action was found to involve the inhibition of focal adhesion kinase (FAK), a crucial protein in cell adhesion and migration signaling. nih.gov Western blot analysis showed that the compounds inhibited the phosphorylation of FAK in a dose-dependent manner in MDA-MB-231 cells. nih.gov Interestingly, the study ruled out the involvement of matrix metalloproteinases MMP-2 and MMP-9, which are enzymes that cancer cells often use to degrade tissue barriers during invasion. nih.govoaepublish.com

Antimicrobial Properties

While research on the 3-O-benzyl derivative is limited in this area, studies on its parent compound, 16-epiestriol, have identified promising antibacterial activity.

Activity against Carbapenem-Resistant Acinetobacter baumannii

The parent compound, natural 16-epiestriol, has been shown to possess significant inhibitory properties against multidrug-resistant Acinetobacter baumannii (MDRAb). nih.govcaymanchem.com A. baumannii is a challenging pathogen, particularly when it develops resistance to carbapenems, a class of last-resort antibiotics. infezmed.itmdpi.comnih.gov In in vitro growth curve and time-kill assays, 16-epiestriol demonstrated significant inhibition of carbapenem-resistant A. baumannii isolates at a concentration of 200 µg/mL. nih.govcaymanchem.comcaymanchem.com

Computational Identification of Bacterial Target Proteins

To elucidate the mechanism of its antibacterial action, computational in silico studies were performed on 16-epiestriol. nih.govresearchgate.net These investigations aimed to identify potential protein targets within A. baumannii. nih.gov Virtual screening of a library of natural molecules identified 16-epiestriol as a promising candidate that exhibited significant binding potential to four prioritized drug targets. nih.gov Molecular docking simulations suggested that 16-epiestriol binds effectively to these proteins, which are crucial for the bacterium's survival and pathogenesis. nih.govresearchgate.net

Table 2: Computationally Predicted Binding Energies of 16-Epiestriol to A. baumannii Target Proteins

| Bacterial Target Protein | Function | Binding Energy (kcal/mol) |

|---|---|---|

| Orotidine 5'-phosphate decarboxylase (PyrF) | Pyrimidine biosynthesis | -8.0 |

| Orotate phosphoribosyltransferase (PyrE) | Pyrimidine biosynthesis | -7.3 |

| Protein RecA (RecA) | DNA repair and recombination | -7.3 |

| Outer membrane protein (Omp38) | Membrane integrity, apoptosis induction | -6.0 |

Data from in silico modeling studies. nih.gov

Anti-inflammatory Investigations (Non-Glycogenic Aspects)

Studies on the parent steroid, 16-epiestriol, have highlighted its potent anti-inflammatory effects that are notably separate from the glycogenic activity typical of conventional glucocorticoid steroids like hydrocortisone (B1673445). wikipedia.orgnih.gov This separation of activities is significant, as the glycogenic effects are responsible for many of the adverse side effects associated with steroid therapies. nih.gov

In a carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory drugs, 16-epiestriol was found to be more than twice as effective as hydrocortisone on an equimolar basis in preventing swelling. nih.gov In contrast to hydrocortisone, 16-epiestriol demonstrated no impact on liver or plasma glucose concentrations in adrenalectomized rats, confirming its non-glycogenic nature. caymanchem.comnih.gov

Furthermore, investigations into its immunological effects showed that 16-epiestriol does not exert the profound immunosuppressive effects seen with other steroids. nih.gov Unlike hydrocortisone, 16-epiestriol did not inhibit the production of interferon-gamma (IFN-gamma) by murine spleen cells. nih.gov This suggests that 16-epiestriol may function as a safe anti-inflammatory agent without compromising key aspects of the immune response. nih.gov

Structure-Activity Relationships (SAR) Driving Biological Effects

Influence of C-3 Protection Group on Potency

The biological potency of estrogenic compounds is critically dependent on the nature of the substituent at the C-3 position of the steroidal A-ring. The phenolic hydroxyl group at this position is a key structural feature for high-affinity binding to estrogen receptors (ERs). acs.orgnih.gov This hydroxyl group typically acts as a crucial hydrogen bond donor in its interaction with amino acid residues, such as Glutamate (E353 in ERα) and Arginine (R394 in ERα), within the ligand-binding domain of the receptor. nih.govplos.org

Modification or protection of this C-3 hydroxyl group, as seen in 3-O-Benzyl 16-Epiestriol, significantly alters the molecule's interaction with ERs. Replacing the hydroxyl hydrogen with a bulkier group, such as a methyl or benzyl (B1604629) ether, generally leads to a substantial decrease in direct receptor binding affinity. oup.comscispace.comoup.com For instance, studies on estradiol (E2) derivatives have shown that C-3 methyl ethers have a very low binding affinity for ERs. oup.comscispace.com Similarly, C-3 sulfated estrogens are essentially devoid of appreciable binding affinity for either ERα or ERβ. oup.com This loss of affinity is attributed to the masking of the critical hydrogen-bonding capacity of the phenolic hydroxyl group. nih.gov

However, the introduction of a C-3 protecting group, like the benzyl group, can also confer prodrug characteristics. A recent study investigating 16,17-functionalized 3-methoxy or 3-benzyloxy estrone (B1671321) derivatives found that the nature of the C-3 protecting group markedly influenced the compounds' cell growth-inhibitory potential, with 3-benzyl ethers proving to be more potent. mdpi.com While direct binding is reduced, such modifications can protect the molecule from rapid first-pass metabolism in the liver, potentially increasing oral bioavailability and altering the pharmacokinetic profile. The protective group can be cleaved in vivo to release the active, unprotected steroid, in this case, 16-Epiestriol. This prodrug strategy allows for the potential modulation of the compound's activity profile.

| C-3 Substituent | Effect on Direct ER Binding Affinity | Potential Biological Implication | Reference |

|---|---|---|---|

| -OH (Hydroxyl) | High | Active form, strong hydrogen bonding with ER. | acs.orgnih.gov |

| -O-Sulfate | Very Low / Negligible | Common metabolite, largely inactive at the receptor level. | oup.com |

| -O-Methyl | Very Low | Reduced receptor interaction due to masking of the phenolic hydroxyl. | oup.comscispace.com |

| -O-Benzyl | Low / Very Low | Acts as a protecting group; may function as a prodrug, enhancing potency in certain contexts through improved pharmacokinetics. | mdpi.com |

Impact of 16-Substitution Pattern and Stereochemistry

The substitution pattern and stereochemistry of the D-ring are significant determinants of the biological activity and receptor subtype selectivity of estrogens. 16-Epiestriol is characterized by hydroxyl groups at the 16β and 17β positions. Its stereoisomer, estriol (B74026), possesses a 16α-hydroxyl and a 17β-hydroxyl group.

Comparative studies have revealed that these stereochemical differences lead to distinct biological profiles. Research on the binding affinities of various endogenous estrogen metabolites for human ERα and ERβ found that the addition of a C-16β hydroxyl group to estradiol (forming 16-Epiestriol) did not noticeably affect its binding affinity for either ERα or ERβ relative to estradiol itself. oup.com In contrast, its isomer estriol (16α-hydroxyestradiol) shows a preferential binding affinity for ERβ over ERα. oup.comresearchgate.net Another related compound, 16,17-epiestriol (B195164) (with a 16β-hydroxy and 17α-hydroxy configuration), demonstrates a very low affinity for ERα but a strong preferential affinity for ERβ, with an 18-fold difference. spandidos-publications.com

These findings highlight that the spatial orientation of the C-16 hydroxyl group is a critical factor in modulating the interaction with the two estrogen receptor subtypes. While the 16β-OH of 16-Epiestriol results in a compound with relatively balanced affinity for ERα and ERβ (similar to estradiol), the 16α-OH of estriol imparts a clear ERβ preference. This demonstrates that subtle changes in the D-ring's stereochemistry can fine-tune the pharmacological properties of estrogenic molecules.

| Compound | Key Structural Features | Relative Binding Affinity (RBA) / Receptor Preference | Reference |

|---|---|---|---|

| Estradiol (E2) | 17β-OH | High and approximately equal affinity for ERα and ERβ. (RBA set to 100%) | oup.com |

| 16-Epiestriol (16β-Hydroxyestradiol) | 16β-OH, 17β-OH | Binding affinity for ERα and ERβ is not noticeably different from Estradiol. | oup.com |

| Estriol (16α-Hydroxyestradiol) | 16α-OH, 17β-OH | Preferential binding affinity for ERβ over ERα. | oup.comresearchgate.net |

| 16,17-Epiestriol | 16β-OH, 17α-OH | Very low affinity for ERα; 18-fold higher preferential binding for ERβ. | spandidos-publications.com |

Metabolic Studies and Biotransformation Pathways Non Clinical

Endogenous Formation Pathways of 16-Epiestriol (B195161) from Precursors

16-Epiestriol, also known as (16β,17β)-estra-1,3,5(10)-triene-3,16,17-triol, is a minor and weak endogenous estrogen found in vertebrates. hmdb.ca It is an oxidative metabolite of 17β-estradiol and an epimer of estriol (B74026). hmdb.ca The primary pathway for its formation involves the metabolism of parent estrogens, namely estrone (B1671321) and estradiol (B170435). caymanchem.comglpbio.comnih.gov

The biotransformation begins with the irreversible hydroxylation of these parent estrogens at the 16-position of the steroid ring, a reaction catalyzed by Phase I cytochrome P450 (CYP450) enzymes. nih.govbiorxiv.org This leads to the formation of intermediates such as 16α-hydroxyestrone. nih.govresearchgate.net 16-Epiestriol is specifically formed from estrone via a 16β-hydroxy estrone intermediate, which then undergoes reduction at the C-17 ketone. caymanchem.comglpbio.comcaymanchem.com This metabolic route is part of the broader 16-hydroxylation pathway, which also produces other related metabolites like estriol, 17-epiestriol, and 16-ketoestradiol. nih.govnih.govresearchgate.net The biosynthesis of estrone and estradiol themselves occurs from androstenedione (B190577) and testosterone (B1683101) through the action of the aromatase enzyme complex (CYP19). oup.com

In Vitro Metabolic Stability and Metabolite Profiling

In vitro studies have been crucial in elucidating the metabolic fate of 16-Epiestriol. Early research using human fetal liver preparations demonstrated the metabolism of estradiol-17β into several metabolites, including 16-epiestriol, estriol, and estrone, as well as a glucuronide conjugate of estriol. nih.gov This indicates that the liver is a primary site for its biotransformation.

Metabolite profiling studies, often employing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), have identified a range of metabolites originating from the 16-hydroxylation pathway in various biological matrices. biorxiv.org These studies simultaneously measure parent estrogens and a comprehensive panel of their metabolites. The 16-hydroxylation pathway, which includes 16-Epiestriol, is one of three main oxidative pathways for estrogen metabolism, alongside the 2- and 4-hydroxylation pathways. nih.govresearchgate.net

The stability of 16-Epiestriol is influenced by subsequent metabolic reactions, primarily conjugation. Glucuronidation, the process of attaching a glucuronic acid moiety, is a major pathway for converting estrogen metabolites into more water-soluble forms to facilitate excretion. researchgate.net This process significantly alters the biological activity and clearance rate of the compound.

Below is a table summarizing key metabolites identified in estrogen metabolism studies that include the 16-hydroxylation pathway.

| Metabolite | Metabolic Pathway | Precursor(s) | Notes |

| 16-Epiestriol | 16-Hydroxylation | Estrone, Estradiol | Formed via a 16β-hydroxy estrone intermediate. caymanchem.comglpbio.com |

| Estriol (E3) | 16-Hydroxylation | Estrone, Estradiol, 16α-hydroxyestrone | A major estrogen during pregnancy, formed via 16α-hydroxylation. biorxiv.org |

| 16α-hydroxyestrone (16α-OHE1) | 16-Hydroxylation | Estrone | A key intermediate in the 16-hydroxylation pathway. nih.gov |

| 16-ketoestradiol (16-ketoE2) | 16-Hydroxylation | 16α-hydroxyestrone | Another metabolite in the 16-pathway. nih.govresearchgate.net |

| 17-Epiestriol | 16-Hydroxylation | 16α-hydroxyestrone | An epimer of estriol, also part of the 16-pathway. nih.govresearchgate.net |

Role of Metabolic Enzymes in Biotransformation

The biotransformation of 16-Epiestriol and its precursors is governed by the activity of specific metabolic enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.

Phase I Metabolism (Hydroxylation): Cytochrome P450 enzymes, which are expressed in the liver and other estrogen target tissues, are responsible for the initial hydroxylation of estrogens. oup.comnih.gov While multiple CYP isoforms can catalyze these reactions, specific enzymes show preference for certain positions on the steroid ring. researchgate.net For instance, CYP1A1 and CYP3A4 are major contributors to 2-hydroxylation, while CYP1B1 is key for 4-hydroxylation. nih.gov The enzymes responsible for the 16-hydroxylation that leads to the formation of 16-Epiestriol precursors are also part of this family and are critical in determining the metabolic profile of estrogens. biorxiv.orgnih.gov

Phase II Metabolism (Conjugation): Following hydroxylation, 16-Epiestriol and related metabolites undergo Phase II conjugation reactions. UGTs are the principal enzymes involved in glucuronidation, a key metabolic step that increases the water solubility of estrogens and facilitates their elimination. researchgate.net Studies have shown that different UGT isoforms have distinct substrate specificities. For example, UGT1A10 is highly active in conjugating the 3-OH group of estriols, while UGT2B7 is the most active UGT for the 16-OH group in both estriol and 16-epiestriol. researchgate.net This enzymatic action effectively inactivates the estrogen metabolites and prepares them for excretion. researchgate.net The gut microbiome also produces enzymes like β-glucuronidases, which can reverse this conjugation, potentially leading to the enterohepatic recirculation of estrogens. nih.gov

The table below details the key enzymes involved in estrogen metabolism.

| Enzyme Family | Specific Enzyme(s) | Function | Substrate(s) / Pathway |

| Cytochrome P450 (CYP) | CYP1A1, CYP1B1, CYP3A4, etc. | Phase I Hydroxylation (Oxidation) | Catalyze the 2-, 4-, and 16-hydroxylation of parent estrogens (Estrone, Estradiol). biorxiv.orgnih.gov |

| UDP-glucuronosyltransferase (UGT) | UGT1A10, UGT2B7 | Phase II Conjugation (Glucuronidation) | Conjugate hydroxyl groups of estriols with glucuronic acid. researchgate.net |

| Aromatase (CYP19) | CYP19A1 | Aromatization | Converts androgens (Androstenedione, Testosterone) to estrogens (Estrone, Estradiol). oup.com |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Various isoforms | Interconversion | Interconverts estrone and estradiol. biorxiv.org |

Advanced Analytical Methodologies for Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of estrogens and their derivatives. Its high sensitivity and selectivity allow for the detection of trace amounts of these compounds in complex mixtures. ddtjournal.com The technique separates compounds based on their physicochemical properties using liquid chromatography, followed by ionization and mass analysis, which provides structural information and quantification. ddtjournal.com

The detection of estrogenic compounds like 16-epiestriol (B195161) at trace levels (nanogram per liter or parts per trillion) is critical for understanding their environmental fate and biological impact. researchgate.net LC-MS/MS is frequently employed for this purpose in complex matrices such as plasma, urine, wastewater, and river water. researchgate.netnih.govnih.govacs.org For instance, a gas chromatography-mass spectrometry (GC-MS) method was developed for the trace determination of eleven natural estrogens, including 16-epiestriol, in municipal wastewater and river water, with detected concentrations in the ng/L range. researchgate.net

Challenges in trace analysis include matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govdoaj.org To overcome this, robust sample preparation techniques like solid-phase extraction (SPE) are employed to isolate and concentrate the analytes before LC-MS/MS analysis. nih.govnih.govmdpi.com The use of deuterated internal standards, which are chemically identical to the analyte but have a different mass, is also a standard practice to correct for matrix effects and variations in instrument response. nih.gov For example, a method for determining four steroid hormones and a conjugate in wastewater utilized a two-stage clean-up procedure and deuterated internal standards to achieve detection limits as low as 0.1 to 0.2 ng/L and overcome matrix effects. nih.gov

A generic LC-MS/MS exposome method has been developed for the simultaneous determination of multiple classes of endogenous and exogenous estrogens in human urine, serum, and breast milk. acs.org This method achieved limits of quantification in the low μg/L range, demonstrating the capability of modern analytical techniques to measure a wide array of estrogenic compounds in biological samples. acs.org

Table 1: LC-MS/MS Parameters for Estrogen Analysis in Complex Matrices

| Matrix | Target Analytes | Sample Preparation | LC Column | Detection Mode | Limits of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|---|

| Human Plasma | Estrogens and metabolites | Solid Phase Extraction (SPE) | ACE Excel 2 C18-PFP (2 μm, 2.1 mm × 150 mm) | Positive ESI, MRM | 0.43–2.17 pg on column | nih.gov |

| Wastewater | Steroid estrogens | SPE with two-stage clean-up | Not specified | Not specified | 0.1 - 0.2 ng/L | nih.gov |

| Human Urine, Serum, Breast Milk | 75 xenoestrogens and endogenous estrogens | Not specified | Not specified | LC-MS/MS | 0.015-5 µg/L (Urine), 0.03-14 µg/L (Serum), 0.03-4.6 µg/L (Breast Milk) | acs.org |

| Municipal Wastewater, River Water | 11 natural estrogens including 16-epiestriol | Not specified | Not specified | GC-MS | 7.9 to 62.9 ng/L (influent) | researchgate.net |

The sensitivity of LC-MS/MS analysis for estrogens can be hampered by their poor ionization efficiency in the mass spectrometer's source. eneuro.org To address this, chemical derivatization is often employed. This process involves reacting the analyte with a reagent to attach a chemical group that is more easily ionized, thereby significantly enhancing the detection signal. ddtjournal.comnih.goveneuro.org

A variety of derivatization reagents have been utilized for estrogen analysis. Dansyl chloride is one of the most common reagents; it reacts with the phenolic hydroxyl group of estrogens. nih.gov However, a drawback of dansyl chloride is that the resulting product ions in MS/MS analysis often originate from the dansyl group itself, which can lead to a lack of specificity for isobaric compounds (molecules with the same nominal mass). nih.goveneuro.org

Other reagents have been developed to overcome these limitations. For example, 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) and 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methylation ("MPPZ") have been used to create stable derivatives with high ionization efficiency. nih.goveneuro.org These derivatization strategies allow for the quantification of estrogens at very low endogenous levels. nih.gov A method using MPPZ derivatization achieved limits of quantification in the picogram range for a panel of estrogens in human plasma. nih.gov Another approach for simultaneous measurement of free and conjugated estrogens in surface water used 1,2-dimethyl-1H-imidazole-5-sulphonyl chloride, which significantly increased the mass spectrometric signal and provided distinctive fragmentation patterns for confirmation. rsc.org

Table 2: Derivatization Reagents for Enhanced LC-MS/MS Detection of Estrogens

| Derivatization Reagent | Target Functional Group | Advantages | Reference |

|---|---|---|---|

| Dansyl Chloride | Phenolic hydroxyl | Commonly used, reacts selectively. nih.gov | nih.gov |

| 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) / MPPZ | Phenolic hydroxyl | Generates stable derivatives, allows for quantification at low endogenous levels. nih.gov | nih.gov |

| 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) | Phenolic hydroxyl | Improves sensitivity for analysis in microdissected brain tissue. eneuro.org Increases signal and provides distinctive fragmentation for free and conjugated estrogens. rsc.org | eneuro.orgrsc.org |

| 4-(Dimethylamino)benzoyl chloride (DMABC) | Phenolic hydroxyl | Sensitive and versatile for ESI sources, quantitative reaction at moderate temperature. |

Trace Determination in Complex Biological and Environmental Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of estrogenic compounds. nih.govscience.gov However, due to the low volatility and thermal instability of estrogens, which possess polar hydroxyl groups, direct analysis by GC-MS is not feasible. nih.govnih.gov Therefore, derivatization is a mandatory step to convert them into more volatile and thermally stable forms. nih.govnih.govmst.dk

Common derivatization procedures for GC-MS analysis of estrogens involve silylation or acylation. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.govunito.it The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the derivatization yield, especially for compounds with multiple hydroxyl groups like estriol (B74026). nih.gov

Another approach is perfluoroacylation, for instance, using pentafluorobenzoyl chloride or pentafluoropropionic anhydride (B1165640) (PFPA). nih.govchromatographyonline.com These reagents create derivatives that are highly responsive in negative chemical ionization (NCI) mode, which offers excellent sensitivity and selectivity, allowing for detection at sub-picogram levels. chromatographyonline.com A GC-MS method using a two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization was developed for the analysis of 19 estrogens in urine, achieving limits of quantification between 0.02 and 0.1 ng/mL for most analytes. nih.gov

Table 3: Derivatization Strategies for GC-MS Analysis of Estrogens

| Derivatization Strategy | Reagents | Advantages | Reference |

|---|---|---|---|

| Silylation (TMS ethers) | MSTFA/NH4I/Dithioerythritol | Comprehensive derivatization for hydroxyl and ketone groups. nih.govunito.it Molecular ions are often the base peaks, maximizing sensitivity. nih.gov | nih.govnih.govunito.it |

| Perfluoroacylation | Pentafluoropropionic anhydride (PFPA) | Derivatizes hydroxyl groups, provides good GC properties. nih.gov | nih.gov |

| Two-step (EOC-PFP) | Ethylchloroformate (ECF) then Pentafluoropropionic anhydride (PFPA) | Excellent peak shapes and high responses for a wide range of estrogens. nih.gov | nih.gov |

| Pentafluorobenzoyl ester and TMS ether | Pentafluorobenzoyl chloride and MSTFA | Allows for highly sensitive detection (0.15 pg/mL for estradiol) using GC-NCI-MS/MS. chromatographyonline.com | chromatographyonline.com |

Chromatographic Separation Optimization for Isomers and Analogs

A significant challenge in the analysis of estrogenic compounds is the separation of closely related isomers and analogs, such as estriol and its epimer, 16-epiestriol. doaj.org These molecules often have very similar physicochemical properties, making their separation by chromatography difficult. rsc.orgmdpi.com Effective separation is crucial for accurate identification and quantification, as different isomers can exhibit distinct biological activities. nih.govnih.gov

Optimization of the chromatographic conditions is key to achieving the necessary resolution. drawellanalytical.com In High-Performance Liquid Chromatography (HPLC), this involves a systematic evaluation of several parameters:

Stationary Phase (Column): The choice of the column is critical. Reversed-phase columns, such as those with a C18 stationary phase, are commonly used for separating lipophilic compounds like estrogens. mdpi.comulpgc.es Columns with different chemistries (e.g., PFP - pentafluorophenyl) or smaller particle sizes can offer different selectivities and improved peak shapes. nih.gov

Mobile Phase Composition: The composition of the mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), is adjusted to control the retention and separation of analytes. mdpi.comdrawellanalytical.com Gradient elution, where the mobile phase composition is changed during the analytical run, is often necessary to separate a wide range of compounds with different polarities. drawellanalytical.com The addition of modifiers like formic acid can improve peak shape and ionization efficiency. rsc.orgmdpi.com

Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence separation efficiency and analysis time. mdpi.com

For example, in one study, the separation of dansylated estradiol (B170435) and its metabolites was optimized by testing various C18 columns and mobile phase combinations, with the best results achieved using a specific column under gradient conditions at an elevated temperature of 50 °C. mdpi.com In another study, challenges in separating isomers and isotopologues of catechol estrogens were partially overcome by using a longer column and a lower oven temperature. doaj.org The separation of hydroxylated analogs of tamoxifen (B1202) was achieved through chromatographic separation of isomer mixtures after synthesis. nih.gov

Table 4: Optimized Chromatographic Conditions for Estrogen Isomer Separation

| Analytes | Column | Mobile Phase | Flow Rate | Temperature | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Dansylated Estradiol and metabolites | InfinityLab Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) | Gradient of Water (0.1% formic acid) and Methanol | 0.5 mL/min | 50 °C | Optimal separation achieved with a specific C18 column and methanol as the organic modifier at 50°C. | mdpi.com |

| 17-α-estradiol and 17-β-estradiol | Molecularly Imprinted Polymer (MIP) columns | Acetonitrile with 1% Acetic Acid | 0.5 mL/min | Room Temp (12-14°C) | Tandem columns improved the separation factor for the isomers. | researchgate.net |

| 15 Estrogens and metabolites | Phenomenex Synergi Hydro-RP (100 × 2.0 mm, 2.5 μm) | Gradient of Water, Methanol, Acetonitrile, Formic Acid | 0.4 mL/min | 60 °C | A smaller particle size column at a higher temperature significantly reduced run time while maintaining separation. | |

| Free and Conjugated Estrogens | Capillary C18 column | Gradient with 0.1% Formic Acid | Not specified | Not specified | Formic acid in the mobile phase enhanced the ESI response of derivatised estrogens. | rsc.org |

Future Directions in Research on 3 O Benzyl 16 Epiestriol and Analogs

Development of Novel Analogs with Enhanced Selectivity or Potency

A primary goal in the development of new drugs is to create molecules that are highly specific for their target, thereby increasing efficacy and reducing side effects. In the context of 3-O-Benzyl 16-Epiestriol (B195161), this involves synthesizing new analogs with improved selectivity for specific estrogen receptor (ER) subtypes or with greater biological potency.

The discovery of a second estrogen receptor, ERβ, has spurred the search for ligands that can selectively target either the classical ERα or the newer ERβ. researchgate.net This is significant because the two receptors often have different, and sometimes opposing, physiological roles. oup.com For instance, 17α-epiestriol, a closely related endogenous estrogen, is a selective agonist for ERβ. wikipedia.org This inherent selectivity in the parent compound provides a strong foundation for designing analogs of 3-O-Benzyl 16-Epiestriol that could be even more specific.

Researchers are exploring various synthetic modifications to the basic estriol (B74026) structure. For example, one study successfully synthesized an A-CD analog of 16β,17α-estriol that demonstrated high selectivity (500-fold) for ERβ over ERα. researchgate.net This was achieved through a multi-step synthesis process, highlighting the complexity and potential of chemical modifications. researchgate.net The development of such selective agonists is promising for conditions where ERβ activation is beneficial, such as in neurodegenerative diseases. researchgate.net

The quest for enhanced potency is also a driving force in analog development. Potency refers to the concentration of a drug required to produce a specific effect. By modifying the structure of this compound, it may be possible to create analogs that are effective at lower concentrations. This can be achieved by introducing different functional groups to the steroid core, which can enhance the binding affinity of the molecule to its target receptor. nih.gov

| Compound | Key Feature | Reported Selectivity/Potency | Reference |

|---|---|---|---|

| 17α-Epiestriol | Endogenous estrogen | Selective agonist of ERβ | wikipedia.org |

| A-CD analog of 16β,17α-estriol | Synthetic analog | 500-fold selective for ERβ over ERα | researchgate.net |

| trans-10-SS | Synthetic analog | 1000-fold ERβ/ERα selectivity | researchgate.net |

Integration of In Silico and Experimental Approaches in Drug Discovery Pipelines

The process of drug discovery is being revolutionized by the integration of computational methods, often referred to as in silico approaches, with traditional experimental techniques. nih.govresearchgate.net This combination allows for a more rational and efficient design of new drug candidates. japsonline.com

In silico methods encompass a range of computational tools, including molecular modeling, quantitative structure-activity relationship (QSAR) studies, and virtual screening. nih.govfrontiersin.orgjapsonline.com These techniques allow researchers to predict how a molecule like this compound and its analogs will interact with their biological targets. For example, molecular docking can simulate the binding of a ligand to a receptor, providing insights into the specific interactions that stabilize the complex. researchgate.net This information is invaluable for designing new analogs with improved binding affinity. nih.gov

Homology modeling is another powerful tool, particularly when the exact three-dimensional structure of a target protein is unknown. researchgate.net By using the known structure of a related protein as a template, a model of the target can be created. nih.gov This has been successfully applied to the human estrogen receptor, providing a basis for understanding ligand interactions. nih.gov

The data generated from these computational models can then be used to prioritize which novel compounds to synthesize and test experimentally. nih.gov This significantly reduces the time and cost associated with drug development by focusing resources on the most promising candidates. japsonline.com For instance, a study on 16-epiestriol used computational screening to identify its potential as an inhibitor for drug targets in multidrug-resistant bacteria, which was later confirmed by in vitro experiments. nih.gov

| In Silico Technique | Application in Steroid Research | Potential Benefit | Reference |

|---|---|---|---|

| Molecular Docking | Simulating ligand-receptor binding | Predicting binding affinity and mode | researchgate.net |

| QSAR | Relating chemical structure to biological activity | Guiding the design of more potent compounds | dntb.gov.ua |

| Homology Modeling | Creating 3D models of proteins | Understanding ligand interactions with receptors | nih.gov |

| Virtual Screening | Screening large libraries of compounds | Identifying novel lead compounds | nih.gov |

Exploration of Non-Canonical Steroid Mechanisms

For a long time, the actions of steroid hormones were thought to be mediated solely by intracellular receptors that act as transcription factors in the nucleus (genomic signaling). nih.gov However, there is a growing body of evidence for non-canonical, or non-genomic, signaling pathways that are initiated at the cell membrane. wikipedia.orgnih.gov These rapid signaling events are mediated by membrane-associated estrogen receptors (mERs) and can trigger various downstream effects without directly altering gene expression. oup.complos.org

These non-canonical pathways represent a new frontier in steroid research and could open up novel therapeutic avenues for compounds like this compound. nih.gov It is possible that some of the biological effects of this compound and its analogs are mediated through these rapid, membrane-initiated events. For example, estrogens have been shown to exert rapid pro-apoptotic actions in certain cells through the activation of mERs. plos.org

Understanding these non-canonical mechanisms is crucial for a complete picture of how this compound and its analogs function. Future research should aim to elucidate whether these compounds can activate mERs and, if so, what signaling cascades are involved. This could lead to the development of drugs that specifically target these pathways, potentially offering a new approach to treating a variety of conditions.

The exploration of these non-canonical mechanisms also includes investigating how steroid hormones can influence the physical properties of cell membranes. researchgate.net As lipophilic molecules, steroids can insert themselves into the lipid bilayer, which can alter membrane fluidity and the function of integral membrane proteins. researchgate.net This represents another potential mechanism through which this compound could exert its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.